molecular formula C14H12Br2O B8345226 Bis(2-bromobenzyl) ether

Bis(2-bromobenzyl) ether

Cat. No. B8345226
M. Wt: 356.05 g/mol
InChI Key: FQXZUHVJHRZATF-UHFFFAOYSA-N
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Patent
US07217701B2

Procedure details

Solution of 2-bromobenzylalcohol (3.8 g) in THF (10 ml) was delivered by drops over 15 minutes to suspension of sodium hydride (0.88 g; 60% in oil) in THF (30 ml) cooled to −0° C. in argon atmosphere, and the reaction mixture was further stirred for 20 minutes. Solution of 2-bromobenzyl bromide (6.0 g) in THF (10 ml) was added thereto and the reaction solution was stirred for one hour at room temperature. The reaction mixture was poured to water and neutralized with 1N hydrochloric acid and extracted with hexane. The organic layer was dried with anhydrous sodium sulfate and concentrated. The residue was purified by column chromatography (hexane:ethyl acetate=1:0 to 100:1 to 10:1) to obtain the title compound (5.77 g) having the following physical data.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5].[H-].[Na+].[Br:12][C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[CH2:15]Br.Cl>C1COCC1.O>[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][O:5][CH2:15][C:14]1[CH:17]=[CH:18][CH:19]=[CH:20][C:13]=1[Br:12] |f:1.2|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
BrC1=C(CO)C=CC=C1
Name
Quantity
0.88 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
BrC1=C(CBr)C=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was further stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction solution was stirred for one hour at room temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (hexane:ethyl acetate=1:0 to 100:1 to 10:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=C(COCC2=C(C=CC=C2)Br)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.77 g
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.